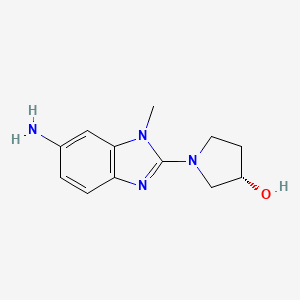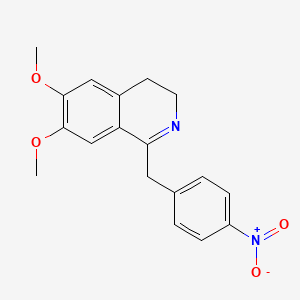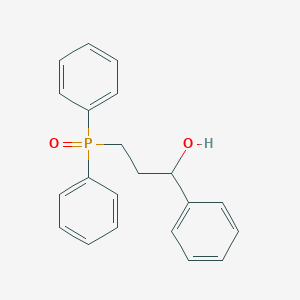![molecular formula C5H14N4S B12914192 Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- CAS No. 6990-67-6](/img/structure/B12914192.png)
Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide is an organic compound with the molecular formula C5H14N4S It is a hydrazine derivative that contains both dimethylamino and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamide with 2-(dimethylamino)ethyl chloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the thioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: This compound has similar structural features but contains an acridine moiety, which imparts different biological activities.
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: This compound contains a naphthalimide group and is used in photophysical studies and as a fluorescent probe.
Uniqueness
N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide is unique due to its combination of dimethylamino and thioamide functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
6990-67-6 |
|---|---|
Molecular Formula |
C5H14N4S |
Molecular Weight |
162.26 g/mol |
IUPAC Name |
1-amino-3-[2-(dimethylamino)ethyl]thiourea |
InChI |
InChI=1S/C5H14N4S/c1-9(2)4-3-7-5(10)8-6/h3-4,6H2,1-2H3,(H2,7,8,10) |
InChI Key |
JTZCTJSJSXBGLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)
![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)

![3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-2,5-diphenylbenzene-1,4-diol](/img/structure/B12914143.png)







